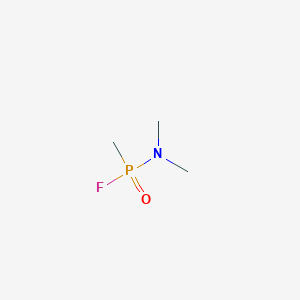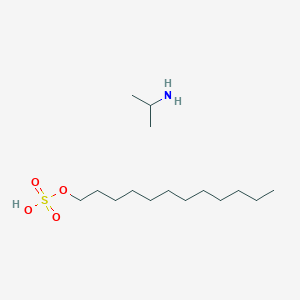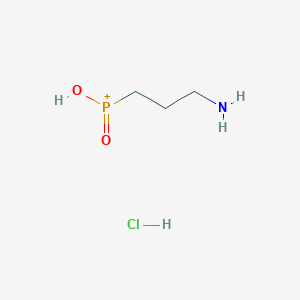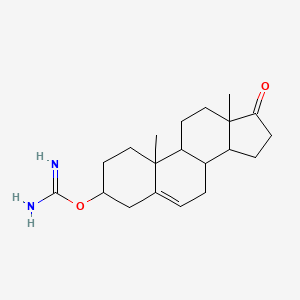
17-Oxoandrost-5-en-3-yl carbamimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Oxoandrost-5-en-3-yl carbamimidate is a chemical compound with the molecular formula C20H30N2O2 It is a derivative of androstane, a steroid framework, and features a carbamimidate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Oxoandrost-5-en-3-yl carbamimidate typically involves the reaction of 17-oxoandrost-5-en-3-yl with carbamimidate reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
17-Oxoandrost-5-en-3-yl carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The carbamimidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions result in the formation of various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
17-Oxoandrost-5-en-3-yl carbamimidate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid derivatives and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of hormonal disorders or as a component in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 17-Oxoandrost-5-en-3-yl carbamimidate involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, influencing gene expression and cellular functions. It may also interact with enzymes involved in steroid metabolism, modulating their activity and affecting the levels of other steroid hormones in the body.
Comparación Con Compuestos Similares
Similar Compounds
- 17-Oxoandrost-5-en-3-yl acetate
- 17-Oxoandrost-5-en-3-yl bromoacetate
- 17-Oxoandrost-5-en-3-yl chloroacetate
- 17-Oxoandrost-5-en-3-yl iodoacetate
Uniqueness
17-Oxoandrost-5-en-3-yl carbamimidate is unique due to its carbamimidate functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other derivatives may not be suitable.
Propiedades
Número CAS |
975-03-1 |
|---|---|
Fórmula molecular |
C20H30N2O2 |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidate |
InChI |
InChI=1S/C20H30N2O2/c1-19-9-7-13(24-18(21)22)11-12(19)3-4-14-15-5-6-17(23)20(15,2)10-8-16(14)19/h3,13-16H,4-11H2,1-2H3,(H3,21,22) |
Clave InChI |
KJXWDKQUHBCNFF-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=N)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




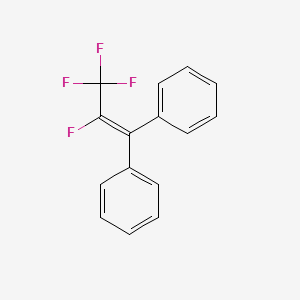
![1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
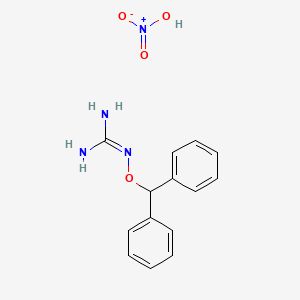
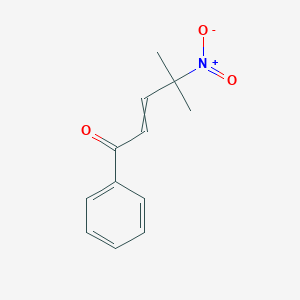
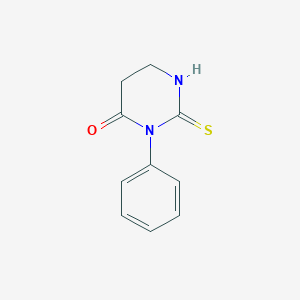
![4-(4-Chlorophenoxy)-4-methyl-1-[2-[2-(trifluoromethyl)phenoxy]ethyl]piperidine](/img/structure/B14749432.png)
![3-{[4-(4-Acetyl-3-hydroxy-2-propyl-phenoxymethyl)-phenyl]-hydroxy-methyl}-benzoic acid](/img/structure/B14749433.png)

![3-hydroxy-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B14749448.png)
